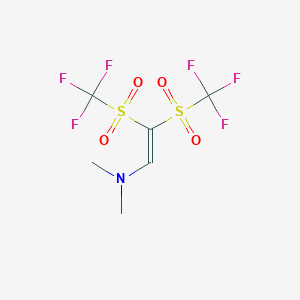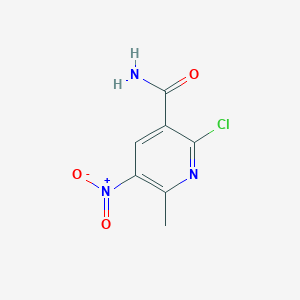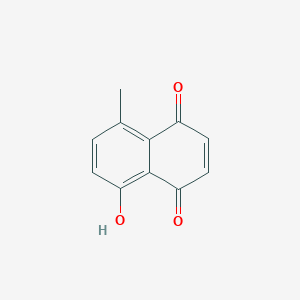
Agn-PC-0nig3G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Analyse Des Réactions Chimiques
Agn-PC-0nig3G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically tailored to the specific functional groups present in the compound. For instance, stannaimine and cycloaddition/metathesis reactions with carbon dioxide are examples of reactions that similar compounds might undergo . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Agn-PC-0nig3G has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be utilized for investigating cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in drug development and disease treatment. Additionally, this compound has industrial applications, such as in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Agn-PC-0nig3G involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, glucagon-like peptide 1 receptor agonists work by enhancing glucose-dependent insulin secretion and slowing gastric emptying .
Comparaison Avec Des Composés Similaires
Agn-PC-0nig3G can be compared with other similar compounds based on its structure and properties. Similar compounds might include those with analogous functional groups or molecular weights. For instance, compounds with similar ligand-binding sites or molecular fingerprints can be identified using ligand-based screening and virtual screening methods . These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
61074-90-6 |
|---|---|
Formule moléculaire |
C20H18N2OS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(4-methylsulfanyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2OS/c1-3-7-16-14-17(24-2)10-12-19(16)23-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3 |
Clé InChI |
FRIHFLFKXGGSEG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



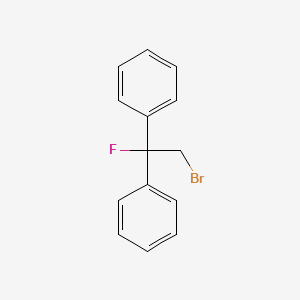
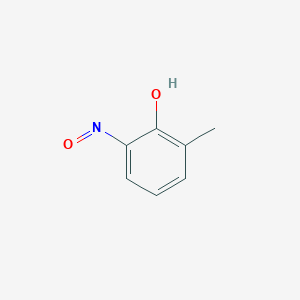
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)

